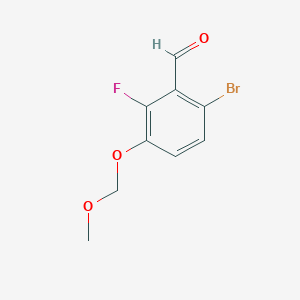
2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile is a complex organic compound with significant applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a pyridine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-cyanopyridine with 4-fluorobenzotrifluoride under specific conditions, such as the presence of a base like potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Substitution Reactions: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: The presence of the trifluoromethyl group allows for coupling reactions with other aromatic compounds, expanding the range of possible derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, helping to elucidate the mechanisms of various biological processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like chloro and trifluoromethyl enhances its binding affinity to these targets, potentially inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
- 2-Chloro-6-(4-fluorophenyl)-4-methyl-3-pyridinecarbonitrile
- 2-Chloro-6-(4-fluorophenyl)-4-(difluoromethyl)-3-pyridinecarbonitrile
- 2-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile
Comparison: Compared to its analogs, 2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile exhibits unique reactivity due to the presence of the trifluoromethyl group, which imparts greater electron-withdrawing effects. This enhances its stability and reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
2-chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF4N2/c14-12-9(6-19)10(13(16,17)18)5-11(20-12)7-1-3-8(15)4-2-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACBDVJHSCIABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)





